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Compound of Interest

Compound Name: Trisulfo-Cy5-Alkyne

Cat. No.: B15553946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Trisulfo-Cy5-Alkyne, a water-

soluble, far-red fluorescent probe, in the detection and visualization of azide-modified

biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known

as "click chemistry."

Introduction
Trisulfo-Cy5-Alkyne is a cyanine 5 derivative containing a terminal alkyne group. The three

sulfonate groups confer high water solubility, making it ideal for biological applications by

minimizing aggregation and non-specific binding in aqueous environments. Its far-red

fluorescence (excitation/emission maxima ~646/662 nm) is advantageous for cellular imaging

due to reduced autofluorescence from cellular components, leading to an improved signal-to-

noise ratio.[1][2] This probe is particularly well-suited for labeling azide-modified proteins,

glycans, and other biomolecules in fixed and permeabilized cells for visualization by

fluorescence microscopy and analysis by flow cytometry.

The primary application of Trisulfo-Cy5-Alkyne is in click chemistry, a highly specific and

efficient bioorthogonal reaction that forms a stable triazole linkage between an alkyne (on the

dye) and an azide (on the target biomolecule).[3][4][5] This allows for the sensitive and specific

detection of biomolecules that have been metabolically, enzymatically, or chemically tagged

with an azide group.
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Key Application: Investigating Aberrant Protein
Glycosylation in Cancer
A significant application of Trisulfo-Cy5-Alkyne is in the study of aberrant protein

glycosylation, a hallmark of cancer.[6] O-GlcNAcylation, the attachment of a single N-

acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic

proteins, is a dynamic post-translational modification that acts as a nutrient sensor and

signaling regulator. Dysregulation of O-GlcNAcylation is implicated in cancer cell proliferation,

invasion, and metastasis.

By metabolically labeling cells with an azido-sugar precursor, such as N-

azidoacetylglucosamine (GlcNAz), nascent glycoproteins become tagged with azide groups.[3]

[7][8] These azide-modified proteins can then be specifically labeled with Trisulfo-Cy5-Alkyne
using click chemistry, enabling their visualization and quantification.

Physicochemical and Spectral Properties of
Trisulfo-Cy5-Alkyne
The following table summarizes the key properties of Trisulfo-Cy5-Alkyne.

Property Value Reference

Molecular Formula C37H45N3O10S3 [3]

Molecular Weight ~788 g/mol [3][9]

Excitation Maximum (λex) ~646 nm [3][9]

Emission Maximum (λem) ~662 nm [3][9]

Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹ [9][10]

Solubility High in water, DMSO, DMF [11]

Storage -20°C, protected from light [11]
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Protocol 1: In Situ Labeling of Azide-Modified
Glycoproteins for Fluorescence Microscopy
This protocol describes the metabolic labeling of cellular glycoproteins with an azido-sugar,

followed by fixation, permeabilization, and click chemistry-based fluorescent labeling with

Trisulfo-Cy5-Alkyne.

Materials:

Cells of interest cultured on coverslips

Azido-sugar precursor (e.g., Ac4ManNAz, Ac4GalNAz, or Ac4GlcNAz)

Trisulfo-Cy5-Alkyne

Copper(II) Sulfate (CuSO4)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Sodium Ascorbate

Phosphate-Buffered Saline (PBS)

Formaldehyde or Paraformaldehyde (PFA) for fixation

Triton X-100 or Saponin for permeabilization

Bovine Serum Albumin (BSA) for blocking

Antifade mounting medium with DAPI

Experimental Workflow:
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Cell Culture & Metabolic Labeling Fixation, Permeabilization & Staining Imaging

Culture cells on coverslips Incubate with azido-sugar
(e.g., 25-50 µM Ac4ManNAz, 24-48h) Wash with PBS Fix with 4% PFA

(15 min, RT) Wash with PBS Permeabilize with 0.25% Triton X-100
(10 min, RT) Wash with PBS Block with 3% BSA in PBS

(30 min, RT)
Incubate with Click Reaction Cocktail

(30-60 min, RT, dark) Wash with PBS Counterstain with DAPI Mount on slide Fluorescence Microscopy
(Ex/Em: ~646/662 nm)

Click to download full resolution via product page

Caption: Workflow for metabolic labeling and subsequent staining of glycoproteins.

Procedure:

Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with an

appropriate azido-sugar (e.g., 25-50 µM of a tetraacetylated azido-mannosamine, -

galactosamine, or -glucosamine) in the culture medium for 24-48 hours. This allows for the

incorporation of the azido-sugar into the cellular glycans.[7]

Fixation and Permeabilization:

Wash the cells twice with PBS.

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash the cells twice with PBS.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room

temperature.

Wash the cells three times with PBS.

Blocking: Block non-specific binding by incubating the cells with 3% BSA in PBS for 30

minutes at room temperature.

Click Reaction:

Prepare the "Click Reaction Cocktail" immediately before use. For a 100 µL reaction, mix

the following in order:
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PBS (to final volume)

Trisulfo-Cy5-Alkyne (final concentration 1-10 µM)

Copper(II) Sulfate (final concentration 100-200 µM)

THPTA (final concentration 500 µM - 1 mM; pre-complex with CuSO4 if desired)

Sodium Ascorbate (final concentration 2.5-5 mM, added last to initiate the reaction)

Remove the blocking solution and add the Click Reaction Cocktail to the cells.

Incubate for 30-60 minutes at room temperature, protected from light.

Washing and Counterstaining:

Wash the cells three times with PBS.

If desired, counterstain the nuclei with DAPI.

Wash twice with PBS.

Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade

mounting medium. Image the cells using a fluorescence microscope with appropriate filters

for Cy5 (Excitation: ~646 nm, Emission: ~662 nm).

Protocol 2: Labeling of Azide-Modified Proteins in Cell
Lysates for Gel Electrophoresis
This protocol is for the detection of azide-modified proteins in a complex mixture by reacting the

cell lysate with Trisulfo-Cy5-Alkyne, followed by analysis via SDS-PAGE.

Materials:

Cell lysate containing azide-modified proteins

Trisulfo-Cy5-Alkyne

Copper(II) Sulfate (CuSO4)
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THPTA

Sodium Ascorbate

SDS-PAGE reagents and equipment

Fluorescence gel scanner

Procedure:

Prepare Cell Lysate: Lyse cells containing metabolically labeled proteins in a suitable lysis

buffer. Determine the protein concentration of the lysate.

Click Reaction:

In a microcentrifuge tube, combine the following:

Cell lysate (e.g., 50 µg of total protein)

PBS or lysis buffer to adjust the volume

Trisulfo-Cy5-Alkyne (final concentration 25-100 µM)

Copper(II) Sulfate (final concentration 1 mM)

THPTA (final concentration 5 mM)

Sodium Ascorbate (final concentration 5 mM, added last)

Incubate the reaction for 1 hour at room temperature, protected from light.

Sample Preparation for SDS-PAGE: Add SDS-PAGE sample loading buffer to the reaction

mixture and boil for 5 minutes.

Gel Electrophoresis and Imaging:

Separate the proteins on an SDS-PAGE gel.
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Image the gel using a fluorescence scanner with an appropriate laser and emission filter

for Cy5.

Quantitative Data for Experimental Parameters:

The optimal concentrations and incubation times for Trisulfo-Cy5-Alkyne staining are

application-dependent and should be empirically determined. The following table provides

recommended starting ranges.

Parameter Fluorescence Microscopy In-Gel Analysis

Trisulfo-Cy5-Alkyne

Concentration
1 - 10 µM 25 - 100 µM

Copper(II) Sulfate (CuSO4)

Concentration
100 - 200 µM 1 mM

Ligand (THPTA) Concentration 500 µM - 1 mM 5 mM

Reducing Agent (Sodium

Ascorbate) Concentration
2.5 - 5 mM 5 mM

Incubation Time 30 - 60 minutes 1 hour

Incubation Temperature Room Temperature Room Temperature

Note on Signal-to-Noise Ratio (SNR): The use of a far-red dye like Trisulfo-Cy5-Alkyne
generally results in a higher SNR compared to dyes in the blue or green spectrum due to lower

cellular autofluorescence.[2] The final SNR will depend on the abundance of the azide-labeled

target, the efficiency of the click reaction, and the imaging parameters. For quantitative

comparisons, it is crucial to maintain consistent staining and imaging conditions across all

samples.

Visualization of the O-GlcNAcylation Signaling
Pathway in Cancer
The following diagram illustrates the metabolic labeling and detection of O-GlcNAcylated

proteins, a key process in cancer signaling.
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O-GlcNAcylation Signaling Pathway

Detection using Trisulfo-Cy5-Alkyne

Glucose
UDP-GlcNAc
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Azide-Modified
O-GlcNAc Protein
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Click Chemistry
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Click to download full resolution via product page

Caption: O-GlcNAcylation pathway and its detection via metabolic labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/acs.bioconjchem.2c00169
https://pubmed.ncbi.nlm.nih.gov/18007630/
https://pubmed.ncbi.nlm.nih.gov/18007630/
https://pubmed.ncbi.nlm.nih.gov/17116478/
https://pubmed.ncbi.nlm.nih.gov/17116478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4946622/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4946622/
https://cenmed.com/trisulfo-cy5-alkyne-c09-1171-819/
https://www.lumiprobe.com/p/sulfo-cy5-alkyne
https://www.benchchem.com/product/b15553946#staining-protocols-using-trisulfo-cy5-alkyne
https://www.benchchem.com/product/b15553946#staining-protocols-using-trisulfo-cy5-alkyne
https://www.benchchem.com/product/b15553946#staining-protocols-using-trisulfo-cy5-alkyne
https://www.benchchem.com/product/b15553946#staining-protocols-using-trisulfo-cy5-alkyne
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15553946?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

